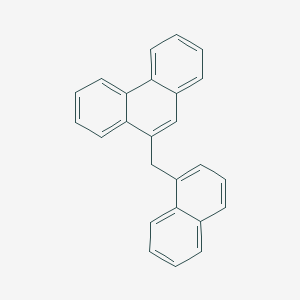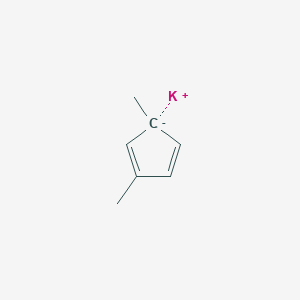
potassium;2,5-dimethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2,5-dimethylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 5 positions, coordinated with a potassium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene using a strong base such as potassium hydride or potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,5-dimethylcyclopenta-1,3-diene+K→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The use of automated systems for handling reactive potassium metal is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: It can be reduced to form different organometallic species.
Substitution: The potassium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal halides or organic halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl complexes, while substitution reactions can produce a variety of organometallic compounds.
Aplicaciones Científicas De Investigación
Potassium;2,5-dimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug delivery systems, are being conducted.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium;2,5-dimethylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. The cyclopentadiene ring provides a conjugated system that can interact with various molecular targets, facilitating reactions and processes in which the compound is involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog without methyl substitutions.
2,3-Dimethylcyclopentadiene: Similar structure but with methyl groups at different positions.
5,5-Dimethylcyclopenta-1,3-diene: Another isomer with different methyl group positioning.
Uniqueness
Potassium;2,5-dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its reactivity and coordination properties
Propiedades
Número CAS |
109929-94-4 |
|---|---|
Fórmula molecular |
C7H9K |
Peso molecular |
132.24 g/mol |
Nombre IUPAC |
potassium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.K/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
OCORHIPPFQSMTR-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C=CC(=C1)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)



![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
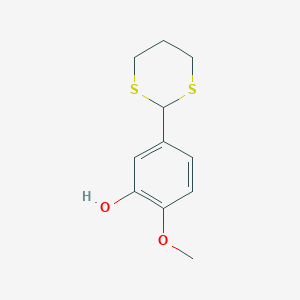
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
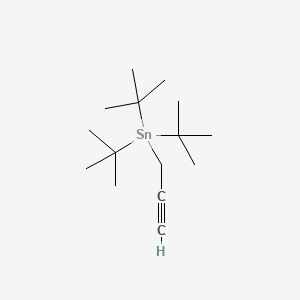
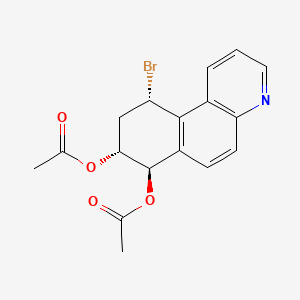
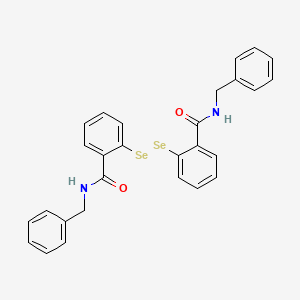
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
